molecular formula C17H18O2 B14702264 Oxolan-2-yl(diphenyl)methanol CAS No. 25330-02-3

Oxolan-2-yl(diphenyl)methanol

Cat. No.: B14702264
CAS No.: 25330-02-3
M. Wt: 254.32 g/mol
InChI Key: LIFQXOBNZBMAMQ-UHFFFAOYSA-N
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Description

Oxolan-2-yl(diphenyl)methanol is a chiral organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a diphenylmethanol moiety. Its molecular formula is C₁₈H₂₀O₂, and its structure combines the steric and electronic effects of the oxolane ring with the aromatic and hydrophobic characteristics of the diphenyl groups. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its unique stereochemical and functional properties.

Properties

CAS No.

25330-02-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

oxolan-2-yl(diphenyl)methanol

InChI

InChI=1S/C17H18O2/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2

InChI Key

LIFQXOBNZBMAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-yl(diphenyl)methanol typically involves the reaction of diphenylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the oxolane ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-yl(diphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Oxolan-2-yl(diphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxolan-2-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Structural Features Key Differences
Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol () Dioxolane ring (two oxygen atoms), two phenyl groups, methanol substituent Dioxolane ring vs. oxolane (one oxygen); increased polarity and altered reactivity .
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol () Oxolane ring, fluorophenyl group, methanol group Fluorine substituent enhances electronegativity; diphenyl groups absent .
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol () Dioxolane ring, methyl and phenyl substituents Methyl group reduces steric hindrance compared to diphenyl .
{2-[Amino(cyclopropyl)methyl]oxolan-2-yl}methanol () Oxolane ring, cyclopropyl-amino group, methanol Amino group introduces basicity; diphenyl groups absent .

Structural Impact on Properties:

  • Diphenyl Groups: Increase lipophilicity, enhancing membrane permeability in biological systems but reducing solubility in polar solvents compared to mono-substituted analogues .
  • Oxolane vs. Dioxolane Rings : Oxolane (one oxygen) exhibits lower ring strain and different electronic properties compared to dioxolane (two oxygens), affecting reactivity in ring-opening reactions .

Key Challenges :

  • Introducing diphenyl groups requires stringent steric control to avoid side reactions.
  • Stereochemical purity is critical for biological activity, necessitating chiral catalysts or resolution techniques .

Antimicrobial and Anticancer Potency:

Compound Name Activity Type IC₅₀/MIC Value Structural Determinants of Activity
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine () Antimicrobial MIC = 32 µg/mL Methyl and phenyl groups enhance lipophilicity .
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenylbenzoxazole () Anticancer IC₅₀ = 20 µM Benzoxazole core improves DNA intercalation .
[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol () Antimicrobial Not specified Methylphenyl group increases target affinity .

Mechanistic Insights :

  • Diphenyl Substitution : Likely enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase active sites), improving inhibitory potency .
  • Methanol Group: Facilitates hydrogen bonding with biological targets, critical for activity in analogues like oxazol-2-yl-phenylmethanol () .

Physicochemical Properties

Property Oxolan-2-yl(diphenyl)methanol (Predicted) Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol () [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol ()
LogP ~3.8 (high lipophilicity) ~2.5 ~2.1
Water Solubility Low Moderate Moderate
Melting Point 120–125°C 95–100°C 110–115°C

Key Trends :

  • Diphenyl substitution increases LogP significantly, reducing aqueous solubility but improving bioavailability in lipid-rich environments .
  • Fluorine substituents (e.g., in ) lower LogP slightly due to electronegativity but enhance metabolic stability .

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